molecular formula C17H19N3O2S B12627142 N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine CAS No. 917907-04-1

N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine

Cat. No.: B12627142
CAS No.: 917907-04-1
M. Wt: 329.4 g/mol
InChI Key: NKIOKICJIRCBNX-UHFFFAOYSA-N
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Description

N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-D]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to obtain the desired thienopyrimidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thieno[2,3-D]pyrimidine-4-ones, while reduction may yield thieno[2,3-D]pyrimidin-4-amines with different substituents.

Scientific Research Applications

N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex thienopyrimidine derivatives.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby affecting the bacterium’s energy metabolism . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to the depletion of ATP in the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine is unique due to its specific ethoxypropoxyphenyl substituent, which may confer distinct biological properties compared to other thienopyrimidine derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

Properties

CAS No.

917907-04-1

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(3-ethoxypropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3O2S/c1-2-21-9-5-10-22-15-7-4-3-6-14(15)20-16-13-8-11-23-17(13)19-12-18-16/h3-4,6-8,11-12H,2,5,9-10H2,1H3,(H,18,19,20)

InChI Key

NKIOKICJIRCBNX-UHFFFAOYSA-N

Canonical SMILES

CCOCCCOC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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